4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

Overview

Description

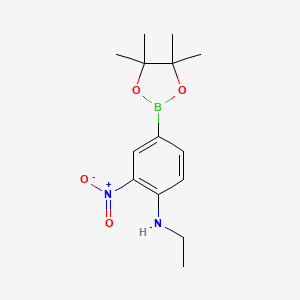

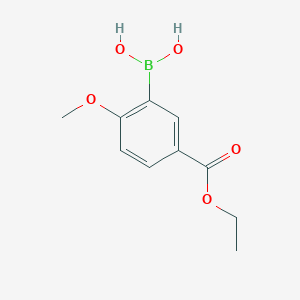

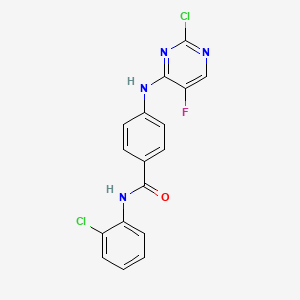

“4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2. It has a molecular weight of 164.25 .

Molecular Structure Analysis

The molecular structure of “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is based on a benzene ring, which is a cyclic compound with alternating double bonds. Attached to this ring are a methyl group, a propan-2-yl group, and two amine groups .Chemical Reactions Analysis

While specific chemical reactions involving “4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” are not available, similar compounds such as o-phenylenediamine are known to undergo reactions like condensation with ketones and aldehydes to give rise to various valuable products .Scientific Research Applications

-

Field: Organic Chemistry

- Application : Benzene-1,2-diamine, also known as o-Phenylenediamine (OPD), is an important precursor to many heterocyclic compounds .

- Methods : Commonly, 2-nitrochlorobenzene is treated with ammonia and the resulting 2-nitroaniline, whose nitro group is then reduced .

- Results : The product of this reaction is OPD, a white compound that appears darker due to oxidation by air .

-

Field: Medicinal Chemistry

- Application : Newly synthesized bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been investigated for their DNA binding, urease inhibition, and anti-brain-tumor activities .

- Methods : The derivatives were synthesized in two steps. The structural characterization of the derivatives was carried out by FTIR, 1H-NMR, and 13C-NMR .

- Results : Both theoretical and experimental results, as obtained by density functional theory, molecular docking, UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry, pointed towards compounds’ interactions with DNA .

-

Field: Synthetic Chemistry

- Application : The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents .

- Methods : The details of the methods are not provided in the snippet .

- Results : The results of this research are not provided in the snippet .

-

Field: Agrochemistry

- Application : Benzene-1,2-diamine is used in the synthesis of various herbicides such as benomyl, fuberidazole, and thiophanate-methyl .

- Methods : The specific methods of synthesis are not provided in the snippet .

- Results : The resulting herbicides are used for controlling a wide range of fungal diseases in crops .

-

Field: Material Science

-

Field: Synthetic Chemistry

- Application : An acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols enables a selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles .

- Methods : The reaction is catalyzed by a phosphine-free tridentate NNS ligand-derived manganese(I) complex .

- Results : The result of this reaction is the formation of 2-substituted and 1,2-disubstituted benzimidazoles .

-

Field: Photodynamic Therapy

-

Field: Sensor Technology

-

Field: Organic Synthesis

- Application : An acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols enables a selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles .

- Methods : The reaction is catalyzed by a phosphine-free tridentate NNS ligand-derived manganese(I) complex .

- Results : The result of this reaction is the formation of 2-substituted and 1,2-disubstituted benzimidazoles .

properties

IUPAC Name |

4-methyl-1-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFHSQAMAOAJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)

![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)

![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)